trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one
Description
trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (CAS: 116857-05-7) is a cyclic carbonate derivative with the molecular formula C₅H₆Cl₂O₃ and a molar mass of 185.01 g/mol . Its structure features two chlorine atoms and two methyl groups in the trans configuration on the 4,5-positions of the 1,3-dioxolan-2-one ring. This compound is primarily utilized as a pharmaceutical intermediate, notably in synthesizing impurities like Olmesartan Impurity 68 . Key physical properties include a predicted density of 1.46 g/cm³ and a boiling point of 252.3±30.0 °C . Its SMILES notation, ClC1(C)C(Cl)(C)OC(O1)=O, highlights the trans stereochemistry and functional group arrangement .
Properties
CAS No. |
116857-05-7 |
|---|---|
Molecular Formula |
C5H6Cl2O3 |
Molecular Weight |
185.01 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one typically involves the reaction of 4,5-dichloro-4,5-dimethyl-1,3-dioxolane with a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: This compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohols or other reduced forms.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Scientific Research Applications
Synthetic Routes and Reaction Conditions
The synthesis of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one typically involves the reaction of 4,5-dichloro-4,5-dimethyl-1,3-dioxolane with suitable oxidizing agents. Common solvents include dichloromethane or chloroform, often requiring a catalyst for optimal yield. The industrial production emphasizes large-scale synthesis with controlled parameters to ensure purity and high yield .
Organic Synthesis
This compound serves as a crucial building block in organic chemistry. It is instrumental in synthesizing various prodrugs and complex organic molecules due to its unique structure that allows for multiple functional group transformations .
Medicinal Chemistry
In the realm of pharmaceuticals, this compound is utilized to synthesize intermediates for drug development. Its reactivity enables the formation of biologically active compounds with potential therapeutic effects. For instance, it has been linked to the synthesis of angiotensin II receptor antagonists like Olmesartan Medoxomil .
Industrial Applications
The compound finds extensive use in producing specialty chemicals and materials. Its properties are leveraged in creating polymers and other advanced materials that require specific chemical functionalities. Additionally, it plays a role in developing pesticides and antifungal agents .
Case Studies
Case Study 1: Pharmaceutical Development
Research involving this compound has highlighted its role in synthesizing potent antihypertensive agents. Studies have shown that derivatives synthesized using this compound exhibit significant biological activity against hypertension .
Case Study 2: Industrial Chemical Production
In industrial settings, the compound has been successfully employed in the production of specialty polymers. Its unique chemical structure allows for modifications that enhance polymer properties such as thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one involves its ability to act as a reactive intermediate in various chemical reactions. It can interact with molecular targets such as enzymes and receptors, leading to the formation of new chemical bonds and the modification of existing ones . The pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one can be contextualized against related cyclic carbonates and derivatives:
4,5-Dichloro-1,3-dioxolan-2-one (Non-Methylated Analog)
trans-4,5-Difluoro-1,3-dioxolan-2-one
trans-4,5-Diphenyl-1,3-dioxolan-2-one
- Molecular Formula : C₁₅H₁₂O₃
- Molecular Weight : 240.25 g/mol .
- Distinct NMR profile: Aromatic protons appear at δ 7.45 (m, 10H), contrasting with aliphatic signals in chloro/dimethyl analogs .
4,5-Dimethyl-1,3-dioxolen-2-one (DMDO)
Structural and Functional Analysis
Steric and Electronic Effects
- Chlorine vs. Fluorine’s electronegativity enhances electrolyte stability in batteries .
Data Tables
Table 1: Comparative Physical Properties
*Predicted or estimated values.
Biological Activity
Trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one (commonly referred to as DDDO) is a synthetic organic compound characterized by its unique dioxolane structure. With the molecular formula and a molecular weight of approximately 185.01 g/mol, it features two chlorine atoms and two methyl groups attached to a dioxolane ring. This compound has garnered attention for its potential biological activities and applications in pharmaceutical synthesis.
The biological activity of DDDO is primarily attributed to its ability to act as a reactive intermediate in various chemical reactions. It can interact with molecular targets such as enzymes and receptors, leading to the formation of new chemical bonds and modification of existing ones. This reactivity allows DDDO to serve as a building block in the synthesis of pharmaceuticals and other bioactive compounds.
Antimicrobial Properties
Recent studies have indicated that DDDO may possess antimicrobial properties against various pathogens. Its cyclic structure with readily available leaving groups (chlorine atoms) facilitates substitution reactions that can enhance its biological activity. This makes it a valuable candidate for further exploration in drug discovery .
Cytotoxicity and Cell Viability
Research has also explored the cytotoxic effects of DDDO on human cell lines. For instance, it has been observed that DDDO can induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy. However, the precise mechanisms underlying these effects require further investigation to validate its therapeutic potential .
Synthesis and Applications
The synthesis of this compound typically involves the reaction of 4,5-dichloro-4,5-dimethyl-1,3-dioxolane with suitable oxidizing agents under specific conditions. This compound has been utilized as an intermediate in the preparation of various pharmaceuticals and specialty chemicals.
Comparative Analysis with Related Compounds
A comparative study of DDDO with similar compounds highlights its unique properties:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Cis-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one | Similar dioxolane structure | Exhibits distinct stereochemistry |
| 2-Methyl-1,3-dioxolane | Lacks chlorine substituents | Simpler structure with different reactivity |
| 4,5-Dichloro-1,3-dioxolan-2-one | Related compound | Different substituents affecting reactivity |
The presence of both chlorine and methyl groups enhances the reactivity and versatility of DDDO compared to its analogs.
Case Study: Anticancer Activity
In a notable case study focusing on the anticancer properties of DDDO, researchers investigated its effects on various cancer cell lines. The findings suggested that DDDO exhibited significant cytotoxicity against specific tumor types, prompting further research into its potential as an anticancer agent. The study emphasized the need for detailed mechanistic studies to elucidate how DDDO interacts with cellular pathways involved in cancer progression .
Q & A
Q. What are the recommended synthetic routes for trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one, and how do reaction conditions influence the trans isomer yield?
- Methodological Answer : The synthesis of cyclic carbonates like this compound typically involves the reaction of epoxides with CO₂ or halogenation of precursor carbonates. For example, analogous compounds (e.g., 4,5-dimethyl-1,3-dioxolan-2-one) are synthesized via catalytic cycloaddition of 2,2-dimethyloxirane with CO₂ under organocatalytic conditions (e.g., using TBACl or Ru(VI) porphyrin catalysts) . To favor the trans isomer, reaction parameters such as:
- Catalyst selection (e.g., Lewis acids or bifunctional organocatalysts),
- Temperature (lower temperatures may reduce isomerization),
- Solvent polarity (aprotic solvents like THF minimize side reactions),
must be optimized. Post-synthesis halogenation (e.g., Cl₂ in DCM) can introduce dichloro groups, though steric and electronic effects of methyl groups may influence regioselectivity .
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:
- ¹H NMR : Peaks for methyl groups (δ ~1.3–1.5 ppm) and dioxolane protons (δ ~4.1–5.4 ppm) should align with literature data for analogous compounds (e.g., 4,5-dimethyl-1,3-dioxolan-2-one) .
- ¹³C NMR : Carbonyl carbons (δ ~154 ppm) and quaternary carbons (δ ~80 ppm) confirm the cyclic carbonate backbone .
- IR Spectroscopy : A strong C=O stretch (~1809 cm⁻¹) validates the carbonate group .
Chromatographic methods (HPLC, GC-MS) and melting point analysis (if crystalline) further assess purity. For isomer differentiation, NOESY or X-ray crystallography (if crystals are obtainable) can resolve spatial arrangements .
Advanced Research Questions
Q. What strategies are effective in optimizing the catalytic synthesis of this compound under continuous flow conditions?
- Methodological Answer : Continuous flow reactors enhance reaction control for cyclic carbonates. Key strategies include:
- Catalyst immobilization : Heterogeneous catalysts (e.g., silica-supported ionic liquids) improve recyclability and reduce leaching .
- Residence time tuning : Shorter times (minutes) minimize side reactions like isomerization.
- CO₂ pressure modulation : Supercritical CO₂ (scCO₂) can increase reaction rates and selectivity .
For halogenation steps, in-line quenching and real-time monitoring (e.g., FTIR) ensure precise stoichiometry of Cl₂ to avoid overhalogenation .
Q. How do computational methods like DFT contribute to understanding the reaction mechanisms involving this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations elucidate:
- Transition states : Energy barriers for epoxide ring-opening and CO₂ insertion steps in carbonate formation .
- Isomer stability : Relative energies of cis/trans isomers, influenced by steric clashes between methyl and chloro groups.
- Electronic effects : Chlorine’s electron-withdrawing nature alters charge distribution, affecting reactivity in downstream applications (e.g., polymer crosslinking) .
Software like Gaussian or ORCA, combined with solvent models (e.g., PCM), simulate reaction pathways and spectroscopic properties .
Q. What challenges arise in resolving contradictory data from spectroscopic and crystallographic analyses of this compound?
- Methodological Answer : Discrepancies may stem from:
- Dynamic effects in NMR : Rapid interconversion of conformers at room temperature can obscure splitting patterns. Low-temperature NMR or isotopic labeling (²H, ¹³C) mitigates this .
- Crystallographic disorder : Methyl and chloro groups in the trans isomer may cause diffraction ambiguities. High-resolution X-ray data (e.g., synchrotron sources) and Hirshfeld surface analysis improve structural clarity .
- Impurity interference : Trace solvents or unreacted epoxides can skew melting points or IR spectra. Combinatorial purification (e.g., column chromatography followed by recrystallization) is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
